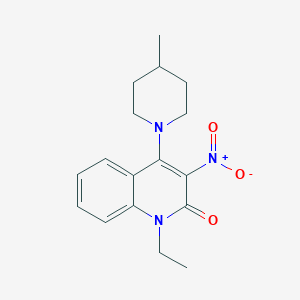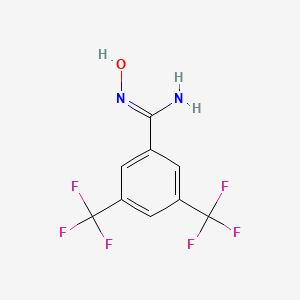
3,5-双(三氟甲基)苯甲酰胺肟
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
3,5-Bis(trifluoromethyl)benzamidoxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of materials with specific properties, such as fluorinated polymers.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime typically involves the reaction of 3,5-bis(trifluoromethyl)benzonitrile with hydroxylamine . The reaction is carried out under controlled conditions to ensure the formation of the amidoxime group. The general reaction scheme is as follows: [ \text{3,5-bis(trifluoromethyl)benzonitrile} + \text{hydroxylamine} \rightarrow \text{3,5-Bis(trifluoromethyl)benzamidoxime} ]
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis in a laboratory setting involves standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification steps such as recrystallization .
化学反应分析
Types of Reactions
3,5-Bis(trifluoromethyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the amidoxime group to an amine.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields nitroso derivatives, while reduction results in amines .
作用机制
The mechanism of action of 3,5-Bis(trifluoromethyl)benzamidoxime involves its interaction with molecular targets through the amidoxime functional group. This group can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways . The trifluoromethyl groups enhance the compound’s stability and lipophilicity, affecting its distribution and activity in biological systems .
相似化合物的比较
Similar Compounds
3,5-Bis(trifluoromethyl)benzonitrile: A precursor in the synthesis of 3,5-Bis(trifluoromethyl)benzamidoxime.
3,5-Bis(trifluoromethyl)benzamide: Another derivative with different functional groups.
3,5-Bis(trifluoromethyl)benzoic acid: A related compound with a carboxylic acid group.
Uniqueness
3,5-Bis(trifluoromethyl)benzamidoxime is unique due to its amidoxime functional group, which imparts distinct reactivity and potential biological activity. The presence of two trifluoromethyl groups further enhances its chemical stability and lipophilicity, making it a valuable compound in various research applications .
属性
CAS 编号 |
72111-09-2 |
|---|---|
分子式 |
C9H6F6N2O |
分子量 |
272.15 g/mol |
IUPAC 名称 |
N'-hydroxy-3,5-bis(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C9H6F6N2O/c10-8(11,12)5-1-4(7(16)17-18)2-6(3-5)9(13,14)15/h1-3,18H,(H2,16,17) |
InChI 键 |
GGAPMNUHESBFNK-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N |
手性 SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)/C(=N\O)/N |
规范 SMILES |
C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=NO)N |
溶解度 |
not available |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-fluorophenyl)-8-methyl-4H-thieno[3,2-c]thiochromene-2-carboxamide](/img/structure/B2596176.png)
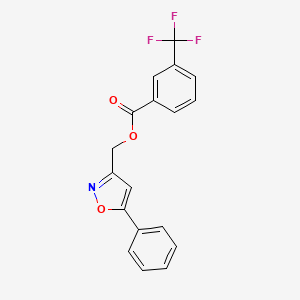
![1,3-dimethyl-5-(phenethylthio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2596179.png)
![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(indolin-1-yl)methanone](/img/structure/B2596182.png)
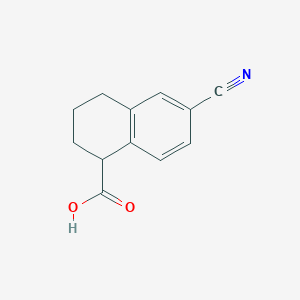
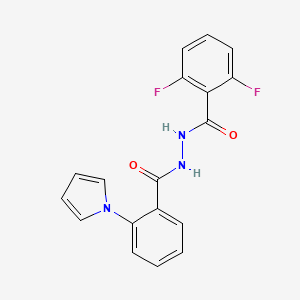


![2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2596190.png)
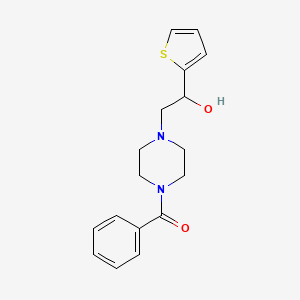
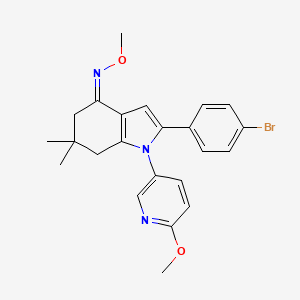

![5-Methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2596195.png)
